5-(4-benzylpiperazino)-6-phenyl-3(2H)-pyridazinone
Description
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-3-phenyl-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c26-20-15-19(21(23-22-20)18-9-5-2-6-10-18)25-13-11-24(12-14-25)16-17-7-3-1-4-8-17/h1-10,15H,11-14,16H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKYFGVFBRJRCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC(=O)NN=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-benzylpiperazino)-6-phenyl-3(2H)-pyridazinone typically involves the reaction of 4-benzylpiperazine with 6-phenyl-3(2H)-pyridazinone under specific conditions. One common method involves the use of a reductive amination reaction, where 4-benzylpiperazine is reacted with an aldehyde or ketone derivative of 6-phenyl-3(2H)-pyridazinone in the presence of a reducing agent such as sodium cyanoborohydride in methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-(4-Benzylpiperazino)-6-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities that make it a candidate for further research and development:
- Analgesic Activity : Several studies have indicated that derivatives of pyridazinones, including 5-(4-benzylpiperazino)-6-phenyl-3(2H)-pyridazinone, demonstrate potent analgesic effects. These compounds have been reported to provide pain relief without the common side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
- Anti-inflammatory Effects : The presence of specific substituents on the pyridazinone ring enhances the anti-inflammatory properties of the compound. Research indicates that these derivatives can inhibit inflammatory pathways effectively, making them suitable for treating conditions characterized by inflammation .
- Monoamine Oxidase Inhibition : The compound has shown potential as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. This inhibition is crucial for increasing the availability of neurotransmitters in the brain, thereby improving mood and cognitive function .
Medicinal Chemistry Applications
The synthesis and modification of this compound have led to various derivatives with enhanced biological activities:
- Synthesis Techniques : Various synthetic routes have been explored to produce this compound and its analogs, utilizing microwave-assisted methods and standard organic synthesis techniques. These methods allow for the rapid generation of compounds for biological testing .
- Structure-Activity Relationship (SAR) : Investigations into the SAR have provided insights into how structural modifications influence the biological activity of pyridazinone derivatives. For instance, substituents at specific positions on the phenyl ring significantly affect their potency as MAO-B inhibitors .
Therapeutic Potential
The therapeutic implications of this compound are vast:
- Neurological Disorders : Given its role as a MAO-B inhibitor, this compound holds promise in treating neurodegenerative disorders. Its ability to modulate neurotransmitter levels could lead to improved therapeutic outcomes in conditions like Alzheimer's and Parkinson's diseases .
- Pain Management : The analgesic properties suggest potential applications in pain management therapies, particularly for patients who are sensitive to NSAIDs or require chronic pain relief without gastrointestinal side effects .
Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of pyridazinone derivatives:
Mechanism of Action
The mechanism of action of 5-(4-benzylpiperazino)-6-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazinone derivatives with modifications at position 5 of the 6-phenyl-3(2H)-pyridazinone system have been extensively studied. Below is a detailed comparison of 5-(4-benzylpiperazino)-6-phenyl-3(2H)-pyridazinone with structurally and functionally related analogs:
Structural and Functional Analogues
Mechanistic and Pharmacological Insights
- Antiplatelet Activity: Modifications at position 5 significantly influence antiplatelet efficacy. For instance, 5-hydroxymethyl derivatives exhibit IC₅₀ values in the sub-millimolar range, while bulkier groups like 4-benzylpiperazino may alter the mechanism of action (e.g., targeting ADP or thrombin pathways) .
- Anti-inflammatory Activity: The 2-fluorophenylpiperazino substituent (as in ) demonstrates that electron-withdrawing groups enhance anti-inflammatory activity, likely via cyclooxygenase (COX) inhibition. The benzylpiperazino group in the target compound may similarly modulate inflammatory mediators but with untested potency.
Key Structural Differences and Implications
Steric Effects: The 4-benzylpiperazino group introduces steric hindrance, which may limit binding to certain targets but improve selectivity for others. For example, in antiplatelet activity, larger substituents could favor P2Y₁₂ receptor antagonism over COX-1 inhibition .
Electronic Effects : Electron-donating groups (e.g., hydroxymethyl) enhance hydrogen bonding with target enzymes, while electron-withdrawing groups (e.g., trifluoromethyl in ) improve metabolic stability.
Biological Activity
5-(4-benzylpiperazino)-6-phenyl-3(2H)-pyridazinone is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and implications for therapeutic applications, particularly focusing on its enzyme inhibition properties and cytotoxicity.
Chemical Structure and Properties
- Chemical Formula : C21H22N4O
- CAS Number : 56501-68-9
- Molecular Weight : 350.43 g/mol
The compound features a pyridazinone core substituted with a benzylpiperazine moiety, which is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate piperazine derivatives with pyridazinone precursors. Various synthetic routes have been explored to optimize yield and purity, ensuring that the final product retains the desired pharmacological properties.
Enzyme Inhibition
One of the primary areas of research surrounding this compound is its inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the catabolism of neurotransmitters.
- MAO-A and MAO-B Inhibition : Studies indicate that certain derivatives of pyridazinones exhibit selective inhibition of MAO-B, which is associated with neurodegenerative diseases like Alzheimer's. For instance, derivatives with specific substitutions demonstrated IC50 values as low as 0.013 µM for MAO-B, indicating potent activity .
| Compound | Target Enzyme | IC50 Value (µM) | Selectivity Index |
|---|---|---|---|
| T6 | MAO-B | 0.013 | 120.8 |
| T3 | MAO-B | 0.039 | 107.4 |
These findings suggest that modifications to the piperazine or phenyl groups can significantly enhance inhibitory potency against MAO-B while maintaining selectivity over MAO-A.
Cytotoxicity Studies
Cytotoxicity assessments are crucial in determining the safety profile of potential therapeutic agents. The cytotoxic effects of this compound have been evaluated using various cell lines:
- L929 Fibroblast Cells : The compound exhibited low cytotoxicity at concentrations up to 120 µM, with IC50 values indicating that it does not significantly impair cell viability compared to other tested derivatives .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| T6 | L929 | >120 |
| T3 | L929 | 27.05 |
This suggests that T6 may be a safer candidate for further development due to its favorable cytotoxic profile.
Case Studies and Research Findings
- Neuroprotective Potential : A study highlighted the neuroprotective effects of pyridazinone derivatives on neuronal cells, showing that selective MAO-B inhibitors can mitigate oxidative stress-induced damage .
- Cardiotonic Activity : Another investigation into related pyridazinone compounds revealed potential cardiotonic effects, suggesting a broader therapeutic application beyond neuroprotection .
- Structure-Activity Relationships (SAR) : Research has established that specific substitutions on the phenyl ring significantly influence both enzyme inhibition and cytotoxicity, guiding future synthetic efforts to optimize pharmacological profiles .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR (in DMSO-d6 or CDCl3) identifies substituent patterns (e.g., benzyl protons at δ 7.2–7.4 ppm, pyridazinone carbonyl at ~165 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 375.18) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in the solid state, critical for validating synthetic accuracy .
How can researchers resolve contradictions in reported bioactivity data across different studies?
Advanced Research Focus
Contradictions often arise from variations in assay conditions or impurity profiles. Methodological strategies include:
- Assay Replication : Reproducing experiments with standardized protocols (e.g., consistent cell lines, IC50 measurement methods) .
- Orthogonal Assays : Cross-validating results using disparate techniques (e.g., platelet aggregation inhibition vs. vasorelaxation assays) .
- Purity Verification : Re-analysing compounds via HPLC and elemental analysis to exclude batch-to-batch variability .
What computational approaches are used to model the compound’s interaction with biological targets?
Q. Advanced Research Focus
- Molecular Docking : Predicts binding modes to receptors like serotonin transporters or PDE inhibitors using software (AutoDock Vina, Schrödinger) .
- QSAR Studies : Correlates substituent effects (e.g., benzyl vs. chlorobenzyl groups) with activity trends using descriptors like logP and Hammett constants .
- Quantum-Chemical Calculations : DFT (B3LYP/6-31G*) evaluates electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
How should structure-activity relationship (SAR) studies be designed to explore pharmacological potential?
Q. Advanced Research Focus
- Substituent Variation : Systematic modification of the benzyl (e.g., 4-fluoro vs. 4-chloro) and phenyl groups to assess potency shifts .
- In Vitro Screening : Testing analogs in dose-response assays (e.g., 0.1–100 µM) for platelet aggregation inhibition or vasorelaxation .
- Pharmacophore Mapping : Identifying critical moieties (e.g., pyridazinone carbonyl, piperazine nitrogen) via 3D alignment of active/inactive analogs .
What analytical techniques ensure compound purity and stability during long-term storage?
Q. Basic Research Focus
- HPLC : Purity >98% confirmed using C18 columns (acetonitrile/water gradient) .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) monitored via TLC and UV spectroscopy .
- Elemental Analysis : Validates C, H, N composition within ±0.4% of theoretical values .
What in vitro models are most relevant for evaluating its cardiovascular or neurological effects?
Q. Advanced Research Focus
- Platelet Aggregation : Human PRP (platelet-rich plasma) assays with ADP/collagen induction .
- Vasorelaxation : Isolated rat aortic rings pre-contracted with phenylephrine .
- Neurotransmitter Uptake Inhibition : Radiolabeled serotonin/dopamine uptake in synaptosomes .
How can pharmacokinetic challenges (e.g., low solubility) be addressed in preclinical studies?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
